3-Amino-2-fluorobenzaldehyde
Description
3-Amino-2-fluorobenzaldehyde is a substituted benzaldehyde derivative featuring an amino (-NH₂) group at the 3-position and a fluorine atom at the 2-position of the aromatic ring. This compound combines the electron-withdrawing effects of fluorine with the electron-donating properties of the amino group, creating unique reactivity and solubility profiles.
Properties
CAS No. |
873697-69-9 |
|---|---|
Molecular Formula |
C7H6FNO |
Molecular Weight |
139.13 g/mol |
IUPAC Name |
3-amino-2-fluorobenzaldehyde |
InChI |
InChI=1S/C7H6FNO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H,9H2 |
InChI Key |
IQICCYBHVPARCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)F)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
Substituents on the benzaldehyde ring significantly influence chemical behavior. Below is a comparative analysis:
- Fluorine vs. Bromine : Fluorine’s electronegativity deactivates the ring, directing electrophilic substitutions meta/para, while bromine’s bulkiness and polarizability enhance halogen-bonding interactions .
- Amino Group Impact: The -NH₂ group in this compound increases solubility in polar solvents (via hydrogen bonding) and may enhance bioactivity compared to non-amino analogs .
Research Findings and Trends
- Synthetic Utility: The amino-fluoro combination in this compound enables diverse functionalization, such as Schiff base formation or palladium-catalyzed couplings, which are less feasible in brominated analogs due to competing elimination reactions.
- Emerging Applications : Fluorinated benzaldehydes are gaining traction in PET radiopharmaceuticals and covalent inhibitor design, leveraging fluorine’s isotopic properties and strong C-F bonds .
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